1-(2,4-dichlorobenzyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-3-carbohydrazide
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Overview
Description
1-(2,4-DICHLOROBENZYL)-N’~3~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-DICHLOROBENZYL)-N’~3~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves the condensation of 2,4-dichlorobenzyl hydrazine with 2,4-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting hydrazone intermediate is then cyclized to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-DICHLOROBENZYL)-N’~3~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,4-DICHLOROBENZYL)-N’~3~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes and receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorobenzyl)-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide
- 1-(2,4-Dichlorobenzyl)-3-(2,4-dichlorophenyl)-1H-pyrazole-4-carbohydrazide
Uniqueness
1-(2,4-DICHLOROBENZYL)-N’~3~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its specific substitution pattern and the presence of both benzyl and phenyl groups. This structural uniqueness might confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H12Cl4N4O |
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Molecular Weight |
442.1 g/mol |
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H12Cl4N4O/c19-13-3-1-11(15(21)7-13)9-23-24-18(27)17-5-6-26(25-17)10-12-2-4-14(20)8-16(12)22/h1-9H,10H2,(H,24,27)/b23-9+ |
InChI Key |
MFMMTZLHFMJIDS-NUGSKGIGSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=CC(=N2)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=CC(=N2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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